molecular formula C16H11NO5 B1363411 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 160878-87-5

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1363411
CAS No.: 160878-87-5
M. Wt: 297.26 g/mol
InChI Key: LYYLAXSLLVRTCM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an isoindoline core, which is further substituted with carboxylic acid and dioxo groups. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, and the use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the isoindoline core.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoindoline core and dioxo groups differentiates it from other similar compounds and contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLAXSLLVRTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148869
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160878-87-5
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160878-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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